3-Iodo-5-nitropyridin-2-ol
Overview
Description
3-Iodo-5-nitropyridin-2-ol is a chemical compound with the molecular formula C5H3IN2O3 and a molecular weight of 265.99 g/mol . . This compound is characterized by the presence of iodine and nitro groups attached to a pyridine ring, making it a valuable intermediate in various chemical reactions and applications.
Mechanism of Action
Target of Action
Nitropyridines, a class of compounds to which 3-iodo-5-nitropyridin-2-ol belongs, are known to interact with various biological targets due to their versatile chemical structure .
Mode of Action
Nitropyridines, in general, are known to undergo various chemical reactions, including electrophilic aromatic substitution and [1,5] sigmatropic shift . These reactions could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Nitropyridines can be involved in a variety of biochemical processes due to their reactivity and the presence of functional groups that can participate in different types of chemical reactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, presence of other molecules, and the specific biological environment within which the compound is active.
Biochemical Analysis
Biochemical Properties
3-Iodo-5-nitropyridin-2-ol plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily through the nitro group, which can undergo redox reactions, thereby influencing the activity of these enzymes. Additionally, this compound can form hydrogen bonds with proteins, affecting their conformation and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. For instance, this compound can modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of inflammatory responses. This modulation can lead to changes in gene expression, affecting the production of cytokines and other inflammatory mediators . Furthermore, this compound impacts cellular metabolism by altering the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity through the formation of covalent bonds with active site residues. For example, it can inhibit the activity of adenine deaminase by binding to its active site, thereby preventing the conversion of adenine to inosine . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its effects over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over several weeks . Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have demonstrated that prolonged exposure to this compound can lead to changes in cell morphology and viability, indicating potential cytotoxic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance antioxidant defenses and reduce oxidative stress . At higher doses, it can induce toxic effects, including liver and kidney damage . These adverse effects are likely due to the accumulation of reactive intermediates formed during the metabolism of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to oxidative stress and detoxification. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with cellular components . These interactions can affect metabolic flux and alter the levels of key metabolites, such as glutathione and nicotinamide adenine dinucleotide phosphate (NADPH) .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with organic anion transporters, facilitating its uptake into cells . Once inside the cell, this compound can accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize primarily in the mitochondria, where it can influence mitochondrial function and energy production . Additionally, this compound can be targeted to the nucleus, where it can interact with transcription factors and modulate gene expression . This localization is likely mediated by specific targeting signals and post-translational modifications that direct the compound to these compartments .
Preparation Methods
The synthesis of 3-Iodo-5-nitropyridin-2-ol typically involves the nitration of 2-hydroxy-5-iodopyridine. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-Iodo-5-nitropyridin-2-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include acids, bases, and catalysts, depending on the desired transformation. Major products formed from these reactions include substituted pyridines, aminopyridines, and carbonyl-containing pyridines.
Scientific Research Applications
3-Iodo-5-nitropyridin-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
Similar compounds to 3-Iodo-5-nitropyridin-2-ol include:
2-Hydroxy-3-nitropyridine: Lacks the iodine substituent and has different reactivity and applications.
5-Iodo-3-nitropyridine: Similar structure but without the hydroxyl group, leading to different chemical properties.
The uniqueness of this compound lies in its combination of iodine, nitro, and hydroxyl groups, which confer distinct reactivity and versatility in various chemical and biological applications.
Properties
IUPAC Name |
3-iodo-5-nitro-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3IN2O3/c6-4-1-3(8(10)11)2-7-5(4)9/h1-2H,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHDSYLWPVMRTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1[N+](=O)[O-])I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3IN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00472480 | |
Record name | 3-Iodo-5-nitropyridin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00472480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25391-58-6 | |
Record name | 3-Iodo-5-nitro-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25391-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodo-5-nitropyridin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00472480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxy-3-iodo-5-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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